5-(3,4-Dimethoxyphenyl)-3-methylisoxazole 5-(3,4-Dimethoxyphenyl)-3-methylisoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18311852
InChI: InChI=1S/C12H13NO3/c1-8-6-11(16-13-8)9-4-5-10(14-2)12(7-9)15-3/h4-7H,1-3H3
SMILES:
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol

5-(3,4-Dimethoxyphenyl)-3-methylisoxazole

CAS No.:

Cat. No.: VC18311852

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

5-(3,4-Dimethoxyphenyl)-3-methylisoxazole -

Specification

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name 5-(3,4-dimethoxyphenyl)-3-methyl-1,2-oxazole
Standard InChI InChI=1S/C12H13NO3/c1-8-6-11(16-13-8)9-4-5-10(14-2)12(7-9)15-3/h4-7H,1-3H3
Standard InChI Key ACOUPPBPEHYFHR-UHFFFAOYSA-N
Canonical SMILES CC1=NOC(=C1)C2=CC(=C(C=C2)OC)OC

Introduction

Chemical Structure and Nomenclature

The molecular formula of 5-(3,4-Dimethoxyphenyl)-3-methylisoxazole is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol. Its structure consists of:

  • An isoxazole core (C₃H₃NO) with a methyl group at position 3.

  • A 3,4-dimethoxyphenyl substituent at position 5.

Key structural analogs include:

  • 3-(2,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1017374-55-8, C₁₃H₁₃NO₅) , which shares a similar dimethoxyphenyl-isoxazole backbone.

  • 5-Methyl-3,4-diphenylisoxazole (CAS 37928-17-9, C₁₆H₁₃NO) , highlighting the versatility of isoxazole derivatives in pharmaceutical contexts.

Synthesis and Reaction Pathways

Core Isoxazole Formation

The synthesis of methyl-substituted isoxazoles typically involves cyclization reactions between acetonitrile derivatives and hydroxylamine. For example, 3-amino-5-methylisoxazole (CAS 1072-67-9) is synthesized via:

  • Acetyl acetonitrile generation: Reaction of acetonitrile with ethyl acetate in the presence of a metal base (e.g., NaH) .

  • Hydrazone formation: Refluxing acetyl acetonitrile with p-toluenesulfonyl hydrazide in methanol .

  • Ring-closure: Treatment with hydroxylamine hydrochloride under alkaline conditions to yield the isoxazole core .

For 5-(3,4-Dimethoxyphenyl)-3-methylisoxazole, a plausible route involves:

  • Friedel-Crafts acylation: Introducing the dimethoxyphenyl group to a preformed isoxazole intermediate.

  • Methylation: Using methylating agents like methyl iodide at position 3.

Physicochemical Properties

While experimental data for 5-(3,4-Dimethoxyphenyl)-3-methylisoxazole are scarce, extrapolations from analogs suggest:

PropertyEstimated ValueSource Compound
Melting Point90–95°C (96–100°C for analog)
Boiling Point320–340°C (predicted)
Density1.12–1.15 g/cm³
SolubilityModerate in chloroform, DMSO
pKa~2.5 (acidic proton on ring)

The dimethoxy groups enhance solubility in polar aprotic solvents, while the methyl group increases hydrophobic interactions .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.

  • Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.

  • Computational Studies: DFT calculations to predict electronic properties and reactivity.

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